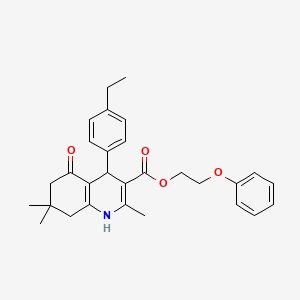

![molecular formula C20H19N3O2S2 B11665196 2-{[3-cyano-4-(3-methylthiophen-2-yl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}-N-(2-methylphenyl)acetamide](/img/structure/B11665196.png)

2-{[3-cyano-4-(3-methylthiophen-2-yl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}-N-(2-methylphenyl)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-{[3-Cyano-4-(3-methylthiophen-2-yl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}-N-(2-methylphenyl)acetamid ist eine komplexe organische Verbindung, die einen Thiophenring, eine Cyanogruppe und eine Tetrahydropyridin-Einheit aufweist. Diese Verbindung ist in der pharmazeutischen Chemie von großem Interesse, da sie potenzielle therapeutische Eigenschaften besitzt und als Baustein für komplexere Moleküle dient.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 2-{[3-Cyano-4-(3-methylthiophen-2-yl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}-N-(2-methylphenyl)acetamid umfasst typischerweise mehrstufige organische Reaktionen. Eine gängige Methode beginnt mit der Herstellung des Thiophenderivats, gefolgt von der Einführung der Cyanogruppe und der Bildung des Tetrahydropyridinrings. Der letzte Schritt beinhaltet die Anbindung der Acetamidgruppe.

Herstellung des Thiophenderivats: Der Thiophenring wird durch Cyclisierung geeigneter Vorläufer unter sauren oder basischen Bedingungen synthetisiert.

Einführung der Cyanogruppe: Die Cyanogruppe wird durch nukleophile Substitutionsreaktionen eingeführt, wobei häufig Cyanbromid oder ähnliche Reagenzien verwendet werden.

Tetrahydropyridinbildung: Der Tetrahydropyridinring wird durch Cyclisierungsreaktionen gebildet, die typischerweise die Verwendung starker Säuren oder Basen beinhalten.

Acetamid-Anbindung: Der letzte Schritt beinhaltet die Reaktion der Zwischenverbindung mit Essigsäureanhydrid oder Acetylchlorid zur Bildung der Acetamidgruppe.

Industrielle Produktionsmethoden

Die industrielle Produktion dieser Verbindung kann ähnliche Synthesewege umfassen, die jedoch für die großtechnische Produktion optimiert sind. Dies umfasst die Verwendung von Durchflussreaktoren, das Hochdurchsatz-Screening von Reaktionsbedingungen und die Verwendung von Katalysatoren zur Verbesserung der Ausbeute und Reduzierung der Reaktionszeiten.

Analyse Chemischer Reaktionen

Arten von Reaktionen

2-{[3-Cyano-4-(3-methylthiophen-2-yl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}-N-(2-methylphenyl)acetamid unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann je nach Reaktionsbedingungen zu Sulfoxiden oder Sulfonen oxidiert werden.

Reduktion: Reduktionsreaktionen können die Cyanogruppe in ein Amin oder die Ketongruppe in einen Alkohol umwandeln.

Substitution: Die Verbindung kann nukleophile oder elektrophile Substitutionsreaktionen eingehen, insbesondere am Thiophenring oder an der Cyanogruppe.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel umfassen Wasserstoffperoxid, m-Chlorperbenzoesäure und Kaliumpermanganat.

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid, Natriumborhydrid oder katalytische Hydrierung werden verwendet.

Substitution: Reagenzien wie Halogene, Alkylierungsmittel und Nukleophile werden üblicherweise eingesetzt.

Hauptprodukte

Oxidation: Sulfoxide und Sulfone.

Reduktion: Amine und Alkohole.

Substitution: Verschiedene substituierte Thiophenderivate.

Wissenschaftliche Forschungsanwendungen

2-{[3-Cyano-4-(3-methylthiophen-2-yl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}-N-(2-methylphenyl)acetamid hat verschiedene Anwendungen in der wissenschaftlichen Forschung:

Pharmazeutische Chemie: Die Verbindung wird auf ihre potenziellen therapeutischen Eigenschaften untersucht, einschließlich entzündungshemmender, krebshemmender und antimikrobieller Wirkungen.

Materialwissenschaft: Sie wird als Baustein für die Synthese von fortgeschrittenen Materialien mit spezifischen elektronischen und optischen Eigenschaften verwendet.

Biologische Studien: Die Verbindung wird in biologischen Tests eingesetzt, um ihre Auswirkungen auf verschiedene zelluläre Signalwege und ihr Potenzial als Medikamentenkandidat zu untersuchen.

Wirkmechanismus

Der Wirkmechanismus von 2-{[3-Cyano-4-(3-methylthiophen-2-yl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}-N-(2-methylphenyl)acetamid beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen. Die Verbindung kann bestimmte Enzyme oder Rezeptoren hemmen, was zu den beobachteten biologischen Wirkungen führt. Beispielsweise kann sie als Inhibitor von Kinasen oder anderen Signalmolekülen wirken, die an Entzündungen oder Krebsentstehung beteiligt sind .

Wirkmechanismus

The mechanism of action of 2-{[3-cyano-4-(3-methylthiophen-2-yl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}-N-(2-methylphenyl)acetamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may act as an inhibitor of kinases or other signaling molecules involved in inflammation or cancer progression .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

2-Cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-acetamid: Ähnliche Struktur mit einem anderen Substitutionsschema.

N-(3-Cyano-4,5,6,7-tetrahydrobenzothiophen-2-yl)-2-[[5-[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetamid: Enthält einen Thiadiazolring und eine Pyrazolon-Einheit.

Einzigartigkeit

Die Einzigartigkeit von 2-{[3-Cyano-4-(3-methylthiophen-2-yl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}-N-(2-methylphenyl)acetamid liegt in seinem spezifischen Substitutionsschema und der Kombination von funktionellen Gruppen, die unterschiedliche biologische Aktivitäten und synthetische Vielseitigkeit verleihen .

Eigenschaften

Molekularformel |

C20H19N3O2S2 |

|---|---|

Molekulargewicht |

397.5 g/mol |

IUPAC-Name |

2-[[5-cyano-4-(3-methylthiophen-2-yl)-2-oxo-3,4-dihydro-1H-pyridin-6-yl]sulfanyl]-N-(2-methylphenyl)acetamide |

InChI |

InChI=1S/C20H19N3O2S2/c1-12-5-3-4-6-16(12)22-18(25)11-27-20-15(10-21)14(9-17(24)23-20)19-13(2)7-8-26-19/h3-8,14H,9,11H2,1-2H3,(H,22,25)(H,23,24) |

InChI-Schlüssel |

KXUQFCFQCFPHHT-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=C(SC=C1)C2CC(=O)NC(=C2C#N)SCC(=O)NC3=CC=CC=C3C |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N'-[(E)-(2-methoxyphenyl)methylidene]-3-[4-(2-methylpropyl)phenyl]-1H-pyrazole-5-carbohydrazide](/img/structure/B11665115.png)

![N'-[(E)-(5-bromo-2-methoxyphenyl)methylidene]-2-{[4-(4-chlorophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11665136.png)

![3-bromo-N-(2-methoxyethyl)-5-phenyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B11665144.png)

![N'-[(E)-[5-(2-Bromo-4-nitrophenyl)furan-2-YL]methylidene]-4-[(4-phenyl-1,3-thiazol-2-YL)amino]benzohydrazide](/img/structure/B11665158.png)

![4-{[(5-chloro-2-methylphenyl)(phenylsulfonyl)amino]methyl}-N-[4-(propan-2-yl)phenyl]benzamide](/img/structure/B11665164.png)

![2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E)-1-(4-fluorophenyl)ethylidene]acetohydrazide](/img/structure/B11665169.png)

![N'-[(E)-(3,5-dibromo-2-hydroxyphenyl)methylidene]thiophene-2-carbohydrazide](/img/structure/B11665177.png)

![ethyl 2-{[(4-iodophenyl)carbonyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B11665186.png)

![3-chloro-N-(2,5-dichlorophenyl)-5-(4-methylphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B11665188.png)

![5-phenyl-7-(trifluoromethyl)-N-(3,4,5-trimethoxyphenyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B11665195.png)